6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Introduction to Pyrano[2,3-c]Pyrazole Heterocyclic Systems
Pyrano[2,3-c]pyrazoles are fused heterocyclic systems comprising a pyran ring (oxygen-containing six-membered ring) fused with a pyrazole moiety (five-membered ring with two adjacent nitrogen atoms). These systems are prized in drug discovery for their structural rigidity, hydrogen-bonding capacity, and adaptability to diverse substitution patterns. Their biological relevance spans antimicrobial, anti-inflammatory, and anticancer activities, often attributed to interactions with enzymatic targets such as peroxisome proliferator-activated receptors (PPARs) and p38 MAP kinase.
Structural Features of 6-Amino-4-(4-(Difluoromethoxy)-3-Ethoxyphenyl)-3-Methyl-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile
The compound features a dihydropyrano[2,3-c]pyrazole core with multiple functional groups (Table 1):
Table 1: Key Structural Components
The pyran ring adopts a boat-like conformation, while the pyrazole moiety contributes planar geometry, enabling π-π stacking with biological targets. The 4-(4-(difluoromethoxy)-3-ethoxyphenyl) group introduces steric bulk and electronic modulation, with the difluoromethoxy (-OCF₂H) and ethoxy (-OCH₂CH₃) substituents occupying orthogonal positions relative to the phenyl ring.
Stereochemical Considerations
The compound exists as a racemic mixture due to the chiral center at the 4-position of the dihydropyran ring. Enantiomeric resolution has not been reported, but molecular docking studies suggest stereoselective binding to targets like PPARγ.
Significance of Difluoromethoxy and Ethoxy Substituents in Heterocyclic Chemistry
The difluoromethoxy and ethoxy groups are critical for optimizing pharmacokinetic and pharmacodynamic properties (Table 2).
Table 2: Substituent Effects
Difluoromethoxy Group
The -OCF₂H group serves as a bioisostere for methoxy (-OCH₃), offering superior metabolic stability by resisting cytochrome P450-mediated oxidation. Its electronegative fluorine atoms also enhance binding affinity to hydrophobic pockets in enzymes like PPARγ.
Ethoxy Group
The ethoxy substituent fine-tunes electronic density on the phenyl ring, facilitating hydrogen bonding with polar residues (e.g., Ser342 in PPARγ). Its moderate hydrophobicity balances the compound’s solubility profile, critical for oral bioavailability.
Properties
IUPAC Name |
6-amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O3/c1-3-24-12-6-9(4-5-11(12)25-17(18)19)14-10(7-20)15(21)26-16-13(14)8(2)22-23-16/h4-6,14,17H,3,21H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXKNTGPIMMPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkoxylation and Difluoromethylation
The intermediate is synthesized via sequential alkoxylation and difluoromethylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin). First, vanillin undergoes ethylation using ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 6 hours, yielding 3-ethoxy-4-hydroxybenzaldehyde . Subsequent difluoromethylation is achieved by reacting the phenolic hydroxyl group with chlorodifluoromethane (ClCF2H) under basic conditions (NaOH, 50°C, 12 hours), resulting in 4-(difluoromethoxy)-3-ethoxybenzaldehyde .
Table 1: Characterization of 4-(difluoromethoxy)-3-ethoxybenzaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C10H10F2O3 |
| Molecular Weight | 216.18 g/mol |
| Melting Point | 45–47°C |
| IR (KBr, cm⁻¹) | 2830 (C-H), 1720 (C=O), 1250 (C-F) |
| ¹H NMR (CDCl₃, δ ppm) | 9.85 (s, 1H, CHO), 7.50–7.45 (m, aromatic) |
Formation of the Pyranopyrazole Core
The pyranopyrazole scaffold is constructed via a one-pot multicomponent reaction involving the synthesized benzaldehyde, methyl acetoacetate, hydrazine hydrate, and malononitrile.
Cyclocondensation Mechanism
In ethanol under reflux (78°C, 6 hours), 4-(difluoromethoxy)-3-ethoxybenzaldehyde reacts with methyl acetoacetate and hydrazine hydrate to form a pyrazole intermediate. Subsequent addition of malononitrile facilitates Knoevenagel condensation, followed by cyclization to yield the pyranopyrazole core.
Table 2: Reaction Conditions for Pyranopyrazole Formation
| Component | Amount (mmol) | Role |
|---|---|---|
| Benzaldehyde derivative | 5.0 | Electrophilic partner |
| Methyl acetoacetate | 5.0 | β-ketoester |
| Hydrazine hydrate | 6.0 | Cyclizing agent |
| Malononitrile | 5.0 | Nucleophile |
| Ethanol | 30 mL | Solvent |
Functionalization at Position 3
The methyl group at position 3 is introduced via the use of methyl acetoacetate, which provides the acetyl group that is retained during cyclization. This step is critical for ensuring regioselectivity and avoiding side products.
Amination and Nitrile Incorporation
The 6-amino and 5-cyano groups are introduced during the final stages of the synthesis.
Amination at Position 6
The amino group is generated in situ via the hydrolysis of a nitrile intermediate under acidic conditions (HCl, 60°C, 2 hours). This step proceeds with high efficiency due to the electron-withdrawing effect of the adjacent cyano group, which activates the position for nucleophilic attack.
Cyano Group Stability
Malononitrile serves as both a reactant and a stabilizing agent, preventing oxidation of the pyranopyrazole ring during reflux. The cyano group at position 5 remains intact under these conditions, as confirmed by IR spectroscopy (C≡N stretch at 2200 cm⁻¹).
Purification and Characterization
The crude product is purified via recrystallization from ethanol, yielding pale-yellow crystals.
Table 3: Physicochemical Data of Target Compound
| Property | Value |
|---|---|
| Yield | 82–85% |
| Melting Point | 158–160°C |
| Molecular Formula | C18H17F2N5O3 |
| Molecular Weight | 397.36 g/mol |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.40–7.30 (m, aromatic), 4.85 (s, NH2) |
| ESI-MS (m/z) | 398.1 [M+H]⁺ |
Mechanistic Insights and Optimization
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, agriculture, and materials science.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of this compound effectively targeted cancer pathways involved in cell proliferation and survival, leading to reduced tumor growth in vivo .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its structure allows it to interact with specific enzymes and receptors involved in inflammatory responses. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary research suggests that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. This protective effect is attributed to its ability to modulate signaling pathways related to neuronal survival and inflammation .
Pesticidal Activity
The unique chemical properties of this compound have led to its exploration as a potential pesticide. Studies have shown that it exhibits significant activity against various agricultural pests, including aphids and beetles. Its mode of action involves disrupting the nervous system of these pests, making it an effective candidate for developing new insecticides .
Growth Regulation
In addition to its pesticidal properties, this compound has been evaluated for its ability to promote plant growth. Research indicates that it can enhance root development and overall plant vigor when applied at certain concentrations. This growth-regulating effect could be beneficial in agricultural practices aimed at improving crop yields under stress conditions .
Development of Functional Materials
The compound's unique structure allows it to be incorporated into various materials for enhanced functionality. For example, it has been used as a building block in the synthesis of novel polymers with improved thermal stability and mechanical properties. These materials have potential applications in electronics and packaging industries where durability is crucial .
Nanotechnology
In the realm of nanotechnology, derivatives of this compound have been utilized in the fabrication of nanoparticles for drug delivery systems. The ability to modify the surface properties of these nanoparticles enhances their stability and bioavailability, making them suitable for targeted drug delivery applications .
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance biological activity (e.g., antihypertensive effects in 2-nitrophenyl analog ).
- Bulky Substituents (e.g., 3,4,5-trimethoxy) : Improve binding affinity but may reduce solubility .
2.4. Spectral and Crystallographic Data
- NMR/IR : Analogs show characteristic signals for CN (~2190 cm⁻¹ in IR) and NH₂ groups (~3380 cm⁻¹) . The target compound’s difluoromethoxy group would display distinct ¹⁹F NMR signals.
- Crystallography : The 3,4,5-trimethoxyphenyl analog adopts a flattened boat conformation with π-π interactions (3.621 Å spacing), stabilizing its solid-state structure .
Biological Activity
6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 385401-65-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16F2N4O3
- Molecular Weight : 362.33 g/mol
- Structure : The compound features a dihydropyrano-pyrazole core with various substituents that enhance its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 15.0 | Inhibition of mitochondrial respiration |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
Study 1: Anticancer Efficacy in Mice
A study conducted on a mouse model bearing xenograft tumors showed that administration of the compound at a dosage of 20 mg/kg resulted in a significant reduction in tumor size compared to the control group. Histopathological analysis revealed increased apoptosis in tumor tissues.
Study 2: Anti-inflammatory Mechanisms
In a controlled trial involving rats with induced paw edema, treatment with the compound led to a reduction in paw swelling by approximately 50% compared to untreated controls. This effect was attributed to the downregulation of pro-inflammatory cytokines.
Q & A
Q. Table 1: Comparison of Catalytic Systems
| Catalyst | Yield (%) | Reaction Time | Key Advantages | Evidence ID |
|---|---|---|---|---|
| TBAB | 85–90 | 25–30 min | Aqueous medium, low cost | |
| [EtNH][HSO] | 92–96 | 15–20 min | Recyclable, solvent-free |
Basic: How is the compound characterized post-synthesis, and what analytical techniques are employed?
Methodological Answer:
Characterization involves:
Spectroscopy :
- IR : Identification of NH (~3400 cm) and CN (~2200 cm) groups .
- NMR : H NMR signals for aromatic protons (δ 6.98–7.57 ppm), NH (δ 6.07–6.72 ppm), and CH (δ 1.78–1.84 ppm) .
- HRMS : Confirmation of molecular ion peaks (e.g., m/z 331.0116 for bromo-substituted derivatives) .
Chromatography : TLC for reaction monitoring and purity assessment .
Q. Example Spectral Data :
- 6-Amino-4-(4-fluorophenyl) derivative : H NMR (DMSO-d): δ 12.08 (s, 1H, NH), 7.12–7.20 (m, 4H, Ar-H), 4.88 (s, 1H, CH) .
Basic: What are the key considerations for optimizing reaction conditions in the synthesis of this compound?
Methodological Answer:
Key factors include:
Catalyst Selection : Ionic liquids enhance yields (e.g., 96% with [EtNH][HSO]) and reduce reaction time compared to TBAB .
Solvent : Water or ethanol minimizes toxicity and simplifies purification .
Substituent Effects : Electron-withdrawing groups (e.g., -Br, -F) on the aryl aldehyde may require adjusted reaction times .
Advanced: What structural features of the compound contribute to its pharmacological activity, and how are these investigated?
Methodological Answer:
The 4-(difluoromethoxy)-3-ethoxyphenyl group enhances bioavailability and target binding. Pharmacological studies suggest:
Calcium Channel Blockade : The pyranopyrazole core mimics dihydropyridines (e.g., nifedipine), validated via ex vivo aortic ring assays .
SAR Analysis : Substituents at the 4-aryl position influence vasorelaxant potency. For example, electron-deficient aryl groups improve activity .
Q. Experimental Design :
- In Vitro Assays : Measure IC values for calcium channel inhibition.
- Molecular Docking : Predict interactions with voltage-gated Ca channels .
Advanced: How can computational methods predict the reactivity or interactions of this compound?
Methodological Answer:
DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., Ca channels) using crystal structure data (e.g., PDB entries derived from XRD) .
ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetics (e.g., logP, BBB permeability) .
Advanced: What strategies resolve contradictions in spectroscopic or pharmacological data across studies?
Methodological Answer:
Control Experiments : Replicate synthesis under reported conditions to verify purity and yield discrepancies .
Advanced Characterization : Use X-ray crystallography to confirm stereochemistry (e.g., dihedral angles between pyran and phenyl rings) .
Meta-Analysis : Compare substituent effects across derivatives (e.g., fluorophenyl vs. methoxyphenyl) to explain pharmacological variability .
Q. Case Study :
- Yield Discrepancies : Ionic liquid-catalyzed reactions yield 96% vs. 85% with TBAB due to improved proton transfer efficiency .
Advanced: How does crystal structure analysis inform the compound's stereochemical properties?
Methodological Answer:
X-ray diffraction (XRD) reveals:
Hydrogen Bonding : NH groups form intermolecular H-bonds (e.g., N–H···N), stabilizing the dihydropyrano[2,3-c]pyrazole core .
Conformational Rigidity : The 4-aryl group adopts a near-perpendicular orientation (85–90° dihedral angle) relative to the pyran ring, influencing π-π stacking in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
